2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane

Description

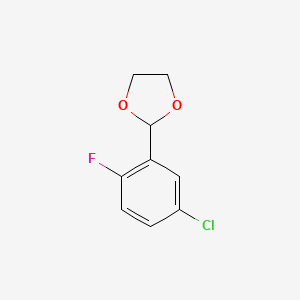

2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative featuring a phenyl ring with chlorine and fluorine substituents at the 5- and 2-positions, respectively. The 1,3-dioxolane moiety acts as a protective group for carbonyl functionalities, enhancing stability during synthetic processes .

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGNCYKHEFWJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences and Implications

Halogen Substituents: Chlorine (Cl) vs. Chlorine offers a balance between reactivity and stability. Fluorine (F): The 2-fluoro substituent in the target compound contributes to electron-withdrawing effects, influencing aromatic ring reactivity and metabolic stability .

Functional Group Modifications: Ether-linked derivatives (e.g., 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane) introduce flexibility and polarity, broadening applications in drug delivery . Methoxy groups (e.g., 2-(5-fluoro-2-methoxyphenyl)-1,3-dioxolane) enhance solubility but reduce electrophilicity compared to halogens .

Biological Activity :

- Dichlorophenyl derivatives (e.g., 2-(2,4-dichlorophenyl)-1,3-dioxolane) demonstrate potent antifungal activity, suggesting that halogen positioning (5-Cl, 2-F in the target) may similarly optimize interactions with fungal enzymes .

Biological Activity

2-(5-Chloro-2-fluorophenyl)-1,3-dioxolane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings. The compound features a dioxolane ring and halogen substituents that enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF1O2, with a molecular weight of approximately 204.6 g/mol. The presence of chlorine and fluorine atoms on the phenyl ring contributes to its unique chemical behavior, making it suitable for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The halogen substituents enhance its interaction with biological macromolecules, including enzymes and receptors.

Antimicrobial Activity

The compound has been investigated for its potential to inhibit the growth of various microorganisms. Studies have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibited a Minimum Inhibitory Concentration (MIC) ranging from 625–1250 µg/mL.

- Pseudomonas aeruginosa : Showed effective antibacterial activity with MIC values indicating strong inhibition.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties against Candida albicans, making it a candidate for further exploration in treating fungal infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It may modulate receptor activity, leading to various biological effects including apoptosis in cancer cells.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of 1,3-dioxolanes and evaluating their biological activities. Notable findings include:

| Compound | Activity | MIC Values |

|---|---|---|

| This compound | Antibacterial | 625–1250 µg/mL against S. aureus |

| This compound | Antifungal | Significant activity against C. albicans |

These results underscore the compound's potential as a lead candidate in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.